

# Bacpl (BACL/CLEC2L): A Technical Guide to Gene Expression in Human Tissues

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## Compound of Interest

Compound Name: *Bacpl*

Cat. No.: *B14267263*

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## Introduction

This technical guide provides an in-depth overview of the gene expression of **Bacpl**, also known as BACL or CLEC2L (C-type lectin domain family 2 member L). **Bacpl** is a protein-coding gene whose expression is predominantly localized to the central nervous system, suggesting a specialized role in neural function. This document summarizes quantitative expression data from major public databases, details experimental methodologies for its study, and explores its known (though currently limited) signaling context.

## Data Presentation: Quantitative Gene Expression of Bacpl (CLEC2L)

The following tables provide a summary of the quantitative expression of the CLEC2L gene across various human tissues. The data is compiled from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), offering both RNA and protein level insights.

### RNA Expression Levels (GTEx)

The GTEx project provides RNA sequencing data across a wide array of human tissues. The expression levels are reported in Transcripts Per Million (TPM).

Tissue Category	Tissue	Median TPM
Brain	Brain - Cerebellum	46.3
Brain - Cerebellar Hemisphere	42.1	
Brain - Cortex	25.6	
Brain - Frontal Cortex (BA9)	24.9	
Brain - Caudate (basal ganglia)	18.5	
Brain - Putamen (basal ganglia)	17.8	
Brain - Nucleus accumbens (basal ganglia)	17.3	
Brain - Hippocampus	15.2	
Brain - Hypothalamus	13.9	
Brain - Amygdala	12.5	
Brain - Spinal cord (cervical c-1)	11.2	
Brain - Substantia nigra	8.7	
Other Tissues	Pituitary	4.8
Testis	1.5	
Nerve - Tibial	1.2	
Adrenal Gland	0.8	
Thyroid	0.5	
Other tissues	< 0.5	

Data Source: GTEx Analysis V8 (dbGaP Accession phs000424.v8.p2). Tissues with a median TPM below 0.5 are grouped.

## RNA and Protein Expression Levels (Human Protein Atlas)

The Human Protein Atlas provides data from a combination of sources, including their own antibody-based protein profiling and RNA-seq data from GTEx and their own analyses.

Tissue	RNA (nTPM)	Protein (Immunohistochemistry)
Cerebral cortex	28.9	Medium
Cerebellum	52.3	High
Hippocampus	17.2	Medium
Caudate	20.9	Medium
Parathyroid gland	10.1	Not detected
Retina	6.5	Not detected
Testis	1.7	Not detected
Pituitary gland	5.6	Not detected
Other tissues	< 5.0	Not detected

Data Source: The Human Protein Atlas version 23.0. nTPM: normalized Transcripts Per Million. Protein expression is a summary of staining intensity.[\[1\]](#)[\[2\]](#)

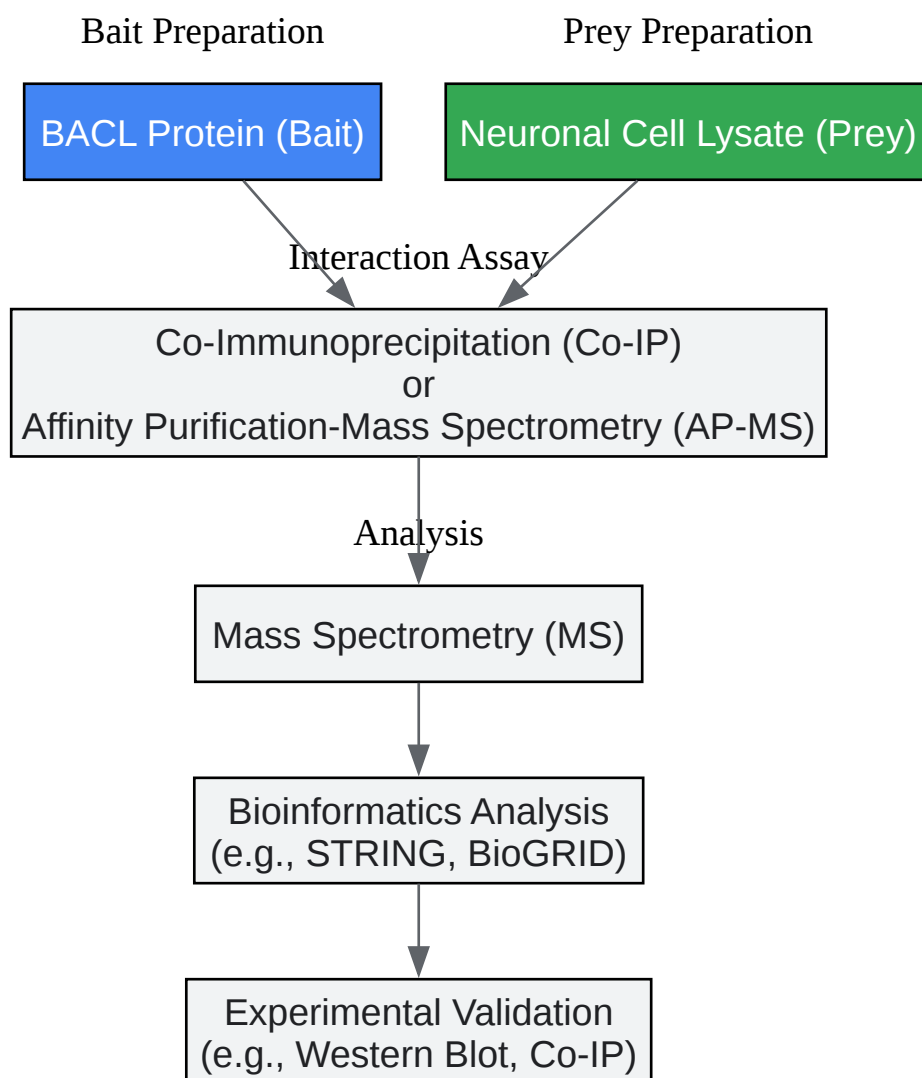
## Signaling and Interactions

Current research on the specific signaling pathways involving BACL/CLEC2L is limited. It is known to be a C-type lectin-like receptor, a family of proteins often involved in cell-cell recognition and signaling. While a definitive downstream signaling cascade has not been fully elucidated, its predominant expression in neurons suggests a role in neuronal communication or development.

Further research is required to identify the specific ligands that bind to BACL and the intracellular signaling molecules that are subsequently activated. Proteomic studies to identify

interacting proteins will be crucial in mapping its functional network.

Below is a conceptual workflow for identifying BACL-interacting proteins, a critical step in elucidating its signaling pathway.



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**Figure 1:** Workflow for Identifying BACL Interacting Proteins.

## Experimental Protocols

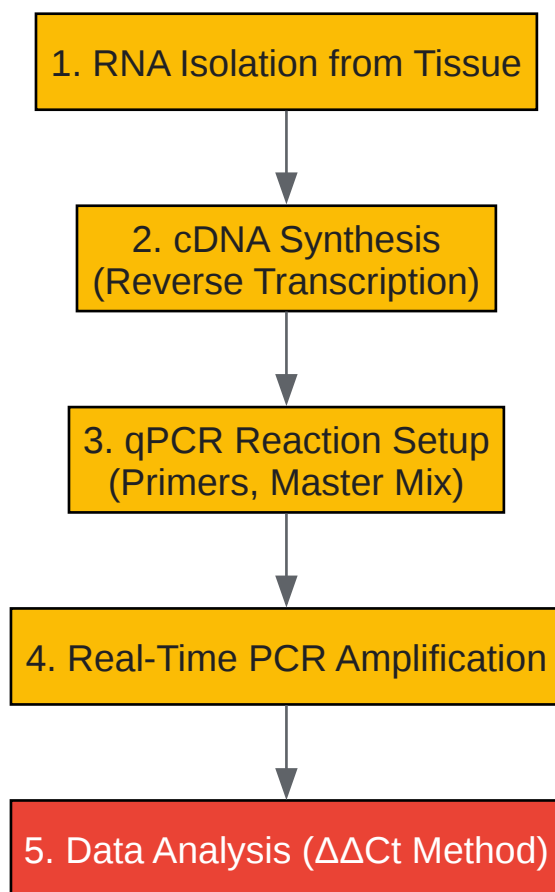
Detailed methodologies for key experiments to study **Bacpl** (BACL/CLEC2L) gene expression are provided below.

# Quantitative Real-Time PCR (qRT-PCR) for CLEC2L mRNA Expression

This protocol outlines the steps for quantifying CLEC2L mRNA levels in different tissue samples.

- RNA Isolation:
  - Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).
  - Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
- cDNA Synthesis (Reverse Transcription):
  - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.
  - Follow the manufacturer's instructions for the reverse transcription kit.
  - Include a no-reverse transcriptase control to check for genomic DNA contamination in the subsequent qPCR step.
- qPCR Reaction Setup:
  - Prepare a qPCR master mix containing:
    - SYBR Green or TaqMan master mix
    - Forward and reverse primers for CLEC2L (designed to span an exon-exon junction to avoid amplification of genomic DNA)
    - Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)

- Nuclease-free water
- Aliquot the master mix into qPCR plate wells.
- Add diluted cDNA (typically 1-5  $\mu$ l) to the respective wells.
- Include no-template controls (NTCs) for each primer set.
- Run all samples and controls in triplicate.
- qPCR Cycling and Data Analysis:
  - Perform the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  - Generate a melt curve at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
  - Calculate the relative expression of CLEC2L using the  $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene.



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## References

- 1. Tissue expression of CLEC2L - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 2. Brain tissue expression of CLEC2L - Summary - The Human Protein Atlas [v22.proteinatlas.org]
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